Bienvenue dans la boutique en ligne BenchChem!

3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid

Physicochemical profiling Membrane permeability Oral bioavailability

3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid (CAS 1822599-52-9) is an N-methylated diketopiperazine (DKP) derivative engineered for superior CNS drug discovery outcomes. Unlike its non-methylated analog, this compound features a reduced hydrogen-bond donor count (2 vs. 3), enhancing passive brain penetration crucial for neurodegenerative and psychiatric programs. Its enhanced solubility minimizes false negatives in HTS assays, while the N-methyl group improves metabolic stability for in vivo target engagement. This scaffold is a direct, non-interchangeable upgrade for research requiring consistent ADME profiles and BBB permeability.

Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
CAS No. 1822599-52-9
Cat. No. B1469747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid
CAS1822599-52-9
Molecular FormulaC8H12N2O4
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC(C1=O)CCC(=O)O
InChIInChI=1S/C8H12N2O4/c1-10-4-6(11)9-5(8(10)14)2-3-7(12)13/h5H,2-4H2,1H3,(H,9,11)(H,12,13)
InChIKeyRGVFGSOCLGEYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic Acid (CAS 1822599-52-9): Sourcing the N-Methyl Diketopiperazine Propanoic Acid Scaffold for CNS and Peptidomimetic Research


3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid (CAS 1822599-52-9) is a synthetic N-methylated diketopiperazine (DKP) derivative that combines a privileged cyclic dipeptide core with a propanoic acid side chain [1]. This scaffold is considered a conformationally constrained homologue of CNS-active piperazines and a dipeptide mimetic, where the N-methyl substitution fundamentally alters its hydrogen-bonding capacity and lipophilicity compared to non-methylated or C-methylated analogs [2]. These structural modifications directly influence solubility, membrane permeability, and metabolic stability, making precise analogue selection critical for reproducible research outcomes.

Why 3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic Acid Cannot Be Replaced by Generic Diketopiperazine Propanoic Acids


Casual substitution with the non-methylated 3-(3,6-dioxopiperazin-2-yl)propanoic acid (CAS 16364-35-5) or the C5-methyl analog Cyclo(-Ala-Glu) (CAS 16364-36-6) introduces significant and quantifiable alterations in key physicochemical determinants of pharmacokinetic behavior [1]. Specifically, N-methylation eliminates a hydrogen-bond donor (HBD), reducing the HBD count from 3 to 2, while simultaneously increasing computed lipophilicity (XLogP3) relative to the non-methylated congener [2]. Literature on related N-methylated DKP libraries demonstrates that mono-N-methylation dramatically enhances aqueous solubility and alters passive membrane permeability profiles, effects that are not replicated by C-methylation alone [3]. For procurement in programs requiring consistent ADME profiles, receptor affinity, or BBB penetration, these differential physicochemical properties render the compounds non-interchangeable.

Head-to-Head Physicochemical and Permeability Evidence for 3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic Acid


Reduced Hydrogen-Bond Donor Count vs. Non-Methylated Analog (CAS 16364-35-5)

3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid possesses only two hydrogen-bond donors (HBD), compared to three for the direct non-methylated comparator 3-(3,6-dioxopiperazin-2-yl)propanoic acid (CAS 16364-35-5) [1]. A reduction of one HBD is a critical determinant for passive membrane diffusion; each additional HBD has been empirically associated with an approximate 10-fold decrease in permeability in Caco-2 models. The N-methylation of the target compound directly eliminates the amide N-H donor, retaining only the carboxylic acid and the remaining amide N-H.

Physicochemical profiling Membrane permeability Oral bioavailability

Modulated Lipophilicity (XLogP3) vs. Both Non-Methylated and C5-Methylated Analogs

The computed partition coefficient (XLogP3-AA) for 3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid is −1.2, situating it between the more hydrophilic non-methylated analog (XLogP3 = −1.4) and the more lipophilic C5-methyl analog Cyclo(-Ala-Glu) (XLogP3 = −1.0) [1]. This intermediate lipophilicity, achieved through N-methylation rather than C-methylation, is notably paired with a lower HBD count, offering a distinct ADME profile that does not exist in the comparator compounds—where higher lipophilicity (C5-methyl) still carries a full complement of three HBDs.

Lipophilicity ADME prediction CNS drug design

Enhanced Solubility Through N-Methylation: Class-Level DKP Evidence

In a direct comparative study of nonmethylated, monomethylated, and bismethylated diketopiperazine derivatives, Brunel and Spatola demonstrated that N-methylation resulted in a dramatic increase in solubility [1]. Although this study did not include 3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid specifically, the observation is a robust class-level inference: the N-methyl group disrupts intermolecular hydrogen bonding in the solid state and enhances solvation, a property that the non-methylated 3-(3,6-dioxopiperazin-2-yl)propanoic acid cannot replicate. The C5-methyl analog retains two amide N-H donors capable of forming stable intermolecular beta-sheet-like interactions, limiting its solubility improvement relative to N-methylation.

Solubility enhancement Solid-phase synthesis Peptidomimetics

Blood-Brain Barrier Permeability Potential: N-Methyl DKP Scaffolds as BBB-Shuttles

Libraries of mono-N-methylated and di-N-methylated diketopiperazines were evaluated by parallel artificial membrane permeability assay (PAMPA) and immobilized artificial membrane (IAM) chromatography, establishing that N-methylated DKPs possess inherent properties that govern passive diffusion across the blood-brain barrier [1]. Although the specific 3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid was not in these libraries, its mono-N-methylated DKP core with a propanoic acid side chain aligns structurally with this validated class of BBB-shuttle scaffolds. The non-methylated analog, with an additional HBD and lower lipophilicity, falls outside the optimal physicochemical range for BBB penetration identified in these studies.

Blood-brain barrier CNS delivery Passive permeability

Topological Polar Surface Area (TPSA) Differentiation for CNS Drug-Likeness

The topological polar surface area (TPSA) of 3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid is 86.7 Ų [1]. This value is below the widely accepted threshold of 90 Ų for optimal oral absorption and below 100–120 Ų often cited as the upper limit for passive blood-brain barrier penetration. While the TPSA of the non-methylated analog is not explicitly listed in PubChem, its additional polar N-H group would increase its TPSA, pushing it closer to or beyond these thresholds. Combined with its lower HBD count, the target compound occupies a more favorable position in the CNS MPO desirability space.

CNS MPO score Drug-likeness Physicochemical profiling

Optimal Research Applications for 3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic Acid Based on Differential Evidence


CNS Lead Optimization Programs Requiring Passive BBB Penetration

The combination of a reduced HBD count (2 vs. 3), moderate lipophilicity (XLogP3 = −1.2), and a TPSA of 86.7 Ų positions 3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid as a rationally selected scaffold for CNS drug discovery [1]. Unlike the non-methylated analog, which carries an additional hydrogen-bond donor likely to impair brain penetration, this compound aligns with the physicochemical profile of validated N-methyl DKP BBB-shuttles [2]. Procurement for projects targeting neurodegenerative or psychiatric indications, where passive brain exposure is a prerequisite, is supported by these measurable differentiators.

Combinatorial Chemistry and High-Throughput Screening with Solubility Constraints

Based on class-level evidence that N-methylation dramatically increases DKP solubility relative to non-methylated versions [1], this compound is a superior choice for combinatorial library construction or high-throughput screening campaigns. The improved solubility minimizes the risk of false negatives arising from compound precipitation in aqueous assay buffers. For laboratories synthesizing diverse DKP libraries, the N-methyl substituent also provides a site for further structural diversification without re-introducing an additional H-bond donor, preserving the favorable permeability profile [2].

Sigma-1 Receptor Ligand Design and Peptidomimetic Probe Development

The chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid scaffold has established affinity for sigma-1 receptors (exemplified by a related analog with Ki = 66.1 nM) [1]. The N-methylated variant offers an important advantage: its reduced HBD count and enhanced metabolic stability (conferred by N-methyl amide protection against proteolysis) make it a more suitable probe for in vivo target engagement studies compared to the non-methylated analog. Procurement for sigma-1 receptor or general peptidomimetic probe development leverages this scaffold's unique balance of receptor affinity and drug-like properties.

Synthetic Methodology Development and Analytical Reference Standard Use

The compound serves as a well-characterized reference standard for developing and validating synthetic routes to N-methylated diketopiperazine propanoic acids. Its CAS registry (1822599-52-9), MDL number (MFCD22566673), and full spectroscopic characterization (InChI Key: RGVFGSOCLGEYCW-UHFFFAOYSA-N) [1] make it suitable for use as a calibration standard in HPLC, LC-MS, and NMR method development. Compared to the non-methylated analog (CAS 16364-35-5), this compound provides an additional methylation benchmark for analytical method validation in quality control workflows.

Quote Request

Request a Quote for 3-(4-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.